2,2,2-trichloro-N'-(2,2-dimethoxyethyl)ethanimidamide
Description
Properties
IUPAC Name |
2,2,2-trichloro-N'-(2,2-dimethoxyethyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3N2O2/c1-12-4(13-2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCVTYGEIONNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(C(Cl)(Cl)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438618 | |
| Record name | (1Z)-Trichloro-N'-(2,2-dimethoxyethyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163769-72-0 | |
| Record name | (1Z)-Trichloro-N'-(2,2-dimethoxyethyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Ethanimidamides are intermediates in synthesizing heterocycles and pharmaceuticals. The target compound’s dimethoxyethyl group may facilitate nucleophilic substitutions or cyclization reactions due to its electron-rich oxygen atoms .
- Thermal Stability : Trichloromethyl groups generally enhance thermal stability. However, the dimethoxyethyl substituent’s flexibility might lower the melting point compared to rigid analogs like N-(3-chlorophenyl)-2,2,2-trichloroacetamide .
Q & A
Q. How to align ecotoxicological studies with regulatory guidelines for hazard classification?
- Compliance Steps :
- Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity) to ensure data acceptability.
- Compare results with existing data for structurally related pesticides to estimate environmental risk quotients (ERQs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
